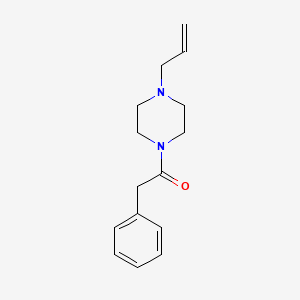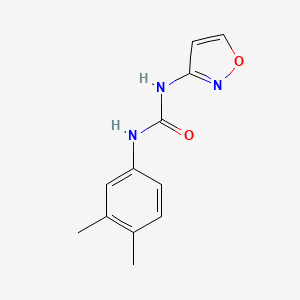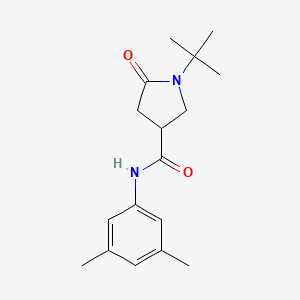![molecular formula C16H26Cl2N2O B5364490 N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride](/img/structure/B5364490.png)
N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride, commonly known as N-(3-morpholinopropyl)chalconeimine (NMPC), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NMPC is a chalcone derivative that has been synthesized using various methods.
作用機序
The mechanism of action of N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, MAPK/ERK pathway, and NF-κB pathway. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. In Alzheimer's disease research, this compound has been shown to reduce oxidative stress and inflammation by modulating the expression of various antioxidant and anti-inflammatory genes. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons by reducing oxidative stress and inflammation and improving mitochondrial function.
実験室実験の利点と制限
N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride has various advantages and limitations for lab experiments. One of the advantages is its high yield and purity, which makes it easy to synthesize and use in experiments. This compound also has a low toxicity profile, which makes it safe to use in cell and animal studies. However, one of the limitations is its low solubility in water, which makes it difficult to use in some experiments. This compound also has a short half-life, which limits its use in in vivo studies.
将来の方向性
There are various future directions for N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride research. One direction is to further investigate its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its pharmacokinetics and pharmacodynamics in more detail to optimize its use in clinical settings. Additionally, future research could focus on developing new synthesis methods for this compound to improve its yield, purity, and solubility.
合成法
N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride has been synthesized using various methods, including the Claisen-Schmidt condensation reaction and Mannich reaction. The Claisen-Schmidt condensation reaction involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. The Mannich reaction involves the reaction of an aldehyde or ketone with a primary or secondary amine and formaldehyde in the presence of an acid to form a β-amino carbonyl compound. Both methods have been used to synthesize this compound with high yield and purity.
科学的研究の応用
N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons and improve motor function.
特性
IUPAC Name |
3-morpholin-4-yl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.2ClH/c1-2-6-16(7-3-1)8-4-9-17-10-5-11-18-12-14-19-15-13-18;;/h1-4,6-8,17H,5,9-15H2;2*1H/b8-4+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYHZOLWDRAJQX-ZDTICIBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC=CC2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCNC/C=C/C2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyanophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5364430.png)

![methyl [4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetate](/img/structure/B5364445.png)
![1-[3-oxo-3-(2-pyridin-2-ylpyrrolidin-1-yl)propyl]-1H-1,2,3-benzotriazole](/img/structure/B5364453.png)


![6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5364470.png)
![3-({[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5364472.png)




![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5364520.png)
![isopropyl 4-{3-methyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5364528.png)